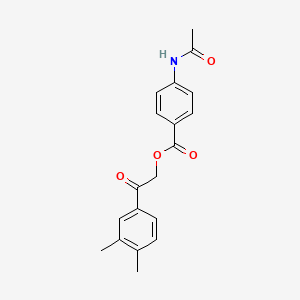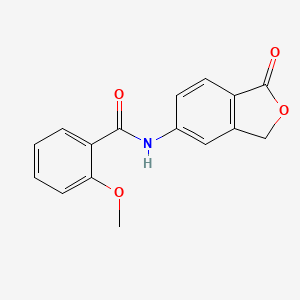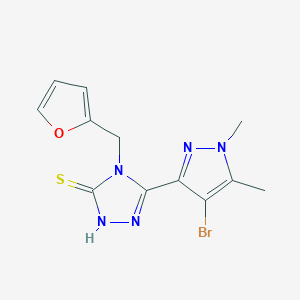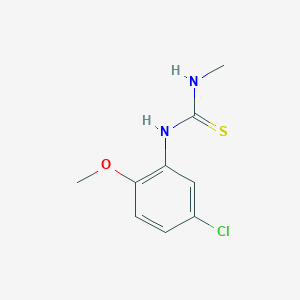
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate, also known as DMOB, is a chemical compound that has been widely studied in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
作用機序
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate inhibits HDACs by binding to the active site of the enzyme, preventing it from removing acetyl groups from histones. This leads to an increase in histone acetylation, which can lead to gene activation. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to selectively inhibit HDAC6 and HDAC8, which are enzymes that play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been shown to inhibit tumor growth in animal models.
実験室実験の利点と制限
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has several advantages for lab experiments. It is a potent HDAC inhibitor and has been shown to be selective for certain HDAC isoforms. It is also relatively easy to synthesize and purify. However, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has some limitations, including its low solubility in water and potential toxicity at high concentrations.
将来の方向性
There are several future directions for 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate research. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has also been studied for its potential use in treating neurodegenerative diseases, and further research in this area is needed. Additionally, the development of more potent and selective HDAC inhibitors, including 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate derivatives, is an area of ongoing research.
合成法
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3,4-dimethylphenylacetic acid, which is then converted to its acid chloride form. The acid chloride is then reacted with 4-aminobenzoic acid to form 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate. The purity of the final product can be improved using recrystallization techniques.
科学的研究の応用
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been used in various scientific research studies due to its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to gene silencing. By inhibiting HDACs, 2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate can increase histone acetylation, leading to gene activation.
2-(3,4-dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 4-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-4-5-16(10-13(12)2)18(22)11-24-19(23)15-6-8-17(9-7-15)20-14(3)21/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKFPPUKJDSBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenyl)-2-oxoethyl 4-(acetylamino)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5809225.png)
![N-benzyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5809252.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5809269.png)

![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)


![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)